molecular formula C3H10ClNO3S B057344 DL-Cysteine hydrochloride monohydrate CAS No. 116797-51-4

DL-Cysteine hydrochloride monohydrate

Cat. No. B057344
M. Wt: 175.64 g/mol
InChI Key: QIJRTFXNRTXDIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DL-Cysteine hydrochloride monohydrate involves microbial conversion from chemical intermediates, such as DL-2-amino-delta2-thiazoline-4-carboxylic acid (DL-ATC), through a series of enzymatic and fermentation processes. This conversion is facilitated by specific strains of Pseudomonas and other bacteria that can produce L-cysteine from DL-ATC with high yield and selectivity (Sano et al., 1977).

Molecular Structure Analysis

The molecular structure of DL-Cysteine hydrochloride monohydrate has been explored using techniques like Raman spectroscopy and solid-state density functional theory (DFT) calculations. These studies reveal the importance of intermolecular hydrogen bonds in its structural stability, especially under various conditions such as high pressure. The chloride ion and water molecule in the hydrochloride monohydrate form play crucial roles in enhancing the number of hydrogen bonds, thus improving the crystal's stability (J.F. Silva Junior et al., 2018).

Chemical Reactions and Properties

DL-Cysteine hydrochloride monohydrate participates in various chemical reactions, including racemic mixtures and asymmetric syntheses. These reactions are pivotal in the production of optically active forms of cysteine, which have widespread applications in pharmaceuticals and biochemistry. The compound's ability to form stable diastereomer salts and its reactivity with other chemical agents underline its versatility and importance in synthetic chemistry (Chen Xin-zhi, 2006).

Physical Properties Analysis

The physical properties of DL-Cysteine hydrochloride monohydrate, such as its crystalline structure and behavior under high pressure, have been extensively studied. These properties are influenced by the amino acid's ability to form hydrogen bonds and its response to environmental changes. The crystal structure remains stable across a range of pressures, indicating the robust nature of DL-Cysteine hydrochloride monohydrate in various conditions (J.F. Silva Junior et al., 2018).

Scientific Research Applications

Animal Nutrition

DL-Cysteine hydrochloride monohydrate is used as a sensory additive in animal nutrition . It’s produced by chemical synthesis or protein hydrolysis .

Method of Application

It’s added to the animal feed as a sensory additive .

Results or Outcomes

The use of DL-Cysteine hydrochloride monohydrate in animal feed has been found to be safe for the target species, consumer, and environment .

Cell Culture

DL-Cysteine hydrochloride monohydrate is used in cell culture applications .

Method of Application

It’s used as a component of yeast dropout media for culturing yeasts . It also supports cell growth and viability in cell culture applications .

Results or Outcomes

The use of DL-Cysteine hydrochloride monohydrate in cell culture has been found to be effective in supporting cell growth and viability .

Food and Pharmaceutical Industry

DL-Cysteine hydrochloride monohydrate is used as a precursor in food, pharmaceutical, and personal care products .

Method of Application

It’s actively involved in the production of flavors such as meat flavor obtained by reacting with sugars .

Results or Outcomes

The use of DL-Cysteine hydrochloride monohydrate in the food and pharmaceutical industry has been found to be effective in producing desired flavors .

Amino Acids and Peptide Synthesis Reagents

DL-Cysteine hydrochloride monohydrate is used as a reagent in the synthesis of amino acids and peptides .

Method of Application

It’s used as a starting material in the synthesis of various amino acids and peptides .

Results or Outcomes

The use of DL-Cysteine hydrochloride monohydrate in the synthesis of amino acids and peptides has been found to be effective .

Redox Biology

DL-Cysteine hydrochloride monohydrate plays a crucial part in redox reactions .

Method of Application

It functions as a reducing agent and a nucleophile in redox reactions .

Results or Outcomes

The use of DL-Cysteine hydrochloride monohydrate in redox biology has been found to be effective in facilitating redox reactions .

Antioxidant Investigations

DL-Cysteine hydrochloride monohydrate is used in antioxidant investigations .

Method of Application

It’s used as an antioxidant in various biochemical research applications .

Results or Outcomes

The use of DL-Cysteine hydrochloride monohydrate in antioxidant investigations has been found to be effective .

Intermediate in Acetylcysteine Production

DL-Cysteine hydrochloride monohydrate is used as an intermediate in the production of acetylcysteine .

Method of Application

It’s used as a starting material in the synthesis of acetylcysteine, a medication used to treat paracetamol (acetaminophen) overdose and to loosen thick mucus in individuals with cystic fibrosis or chronic obstructive pulmonary disease .

Results or Outcomes

The use of DL-Cysteine hydrochloride monohydrate in the production of acetylcysteine has been found to be effective .

Food Additive

DL-Cysteine hydrochloride monohydrate is used as a food additive .

Method of Application

It’s used as a flavor enhancer and a dough conditioner in the food industry .

Results or Outcomes

The use of DL-Cysteine hydrochloride monohydrate as a food additive has been found to be effective in enhancing flavors and improving the texture of baked goods .

Enzyme Growth Inhibitor

DL-Cysteine hydrochloride monohydrate is used as an enzyme growth inhibitor .

Method of Application

It’s used to inhibit the growth of enzymes in various biochemical research applications .

Results or Outcomes

The use of DL-Cysteine hydrochloride monohydrate as an enzyme growth inhibitor has been found to be effective .

Safety And Hazards

DL-Cysteine hydrochloride monohydrate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJRTFXNRTXDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Cysteine hydrochloride monohydrate

CAS RN

10318-18-0, 96998-61-7, 116797-51-4
Record name DL-cysteine hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-Cysteine hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-Cysteine Hydrochloride Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
AR Saniabadi, K Umemura… - Thrombosis and …, 1995 - thieme-connect.com
… The aminothiol, DL-cysteine hydrochloride monohydrate of analytical grade was purchased from Nacalai Tesque (Japan). Immediately prior to ad ministration, it was dissolved in …
Number of citations: 104 www.thieme-connect.com
T Shiraiwa, Y Sado, M Komure… - Bulletin of the Chemical …, 1987 - journal.csj.jp
… DL-Cys was tried only for DL-cysteine hydrochloride monohydrate.9 This paper describes an … obtained by the reaction of DL-cysteine hydrochloride monohydrate with formaldehyde.*? …
Number of citations: 21 www.journal.csj.jp
C Vancea, M Mihailescu, A Negrea… - International Journal of …, 2020 - mdpi.com
… Functionalized MgSiO 3 using DL-cysteine (DL-cysteine-hydrochloride monohydrate 99.0%, Fluka, Buchs, Switzerland) as extractant was obtained using 0.1 g of DL-cysteine. This …
Number of citations: 11 www.mdpi.com
PT Biochemiczne - 1968 - rcin.org.pl
MATERIALS AND METHODS Source of enzyme. Last instar Іагѵае of the waxmoth Gctlleria melonella L.(Lepidoptera) bred in this Laboratory were taken for experiments. After …
Number of citations: 2 rcin.org.pl
Y Ren, J Zhao, J Feng - Journal of Neuroscience, 2003 - Soc Neuroscience
… Minced brain tissue was digested in CGBD buffer (0.2 mg/ml dl-cysteine hydrochloride monohydrate, 5 mg/ml glucose, 0.2 mg/ml BSA, and 0.01 mg/ml DNaseI in PBS) containing 9 U/…
Number of citations: 396 www.jneurosci.org
J Huang, M Williams - Journal of liquid chromatography & related …, 2000 - Taylor & Francis
… The chemicals including DL -homocysteine, DL -homocysteine thiolactone hydrochloride, DL -homocystine, DL -cysteine hydrochloride monohydrate, and dithiothreitol were obtained …
Number of citations: 5 www.tandfonline.com
H Sugahara, K Nagayama, S Ikeda, T Hirota… - … and biophysics reports, 2021 - Elsevier
… dl-alanine (DL-Ala), dl-arginine hydrochloride (DL-Arg), dl-asparagine monohydrate (DL-Asn), dl-aspartic acid (DL-Asp), dl-cysteine hydrochloride monohydrate (DL-Cys), dl-glutamic …
Number of citations: 5 www.sciencedirect.com
HA Schenkein, S Ruddy - Journal of immunology (Baltimore, Md …, 1981 - journals.aai.org
… For some experiments, the pepsin-digested 0" factor F(ab'L was incubated with 0.01 M cysteine (DLcysteine hydrochloride monohydrate, Aldrich Chemical Co., Milwaukee, WI) at pH 4.5 …
Number of citations: 101 journals.aai.org
JC Anderson, CH Chang, AP Jathoul, AJ Syed - Tetrahedron, 2019 - Elsevier
… To a solution of nitrile 17 (60.0 mg, 0.377 mmol) in MeOH (2 mL) and H 2 O (1 mL) was added dl-cysteine hydrochloride monohydrate (70.1 mg, 0.399 mmol), K 2 CO 3 (54.0 mg, 0.391 …
Number of citations: 16 www.sciencedirect.com
RF Wheaton, MG Ormerod - Transactions of the Faraday Society, 1969 - pubs.rsc.org
The technique of electron spin resonance (esr) has been used to study the free radicals produced by γ radiolysis of cysteine single crystals at 77K. By controlled warming or further …
Number of citations: 16 pubs.rsc.org

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